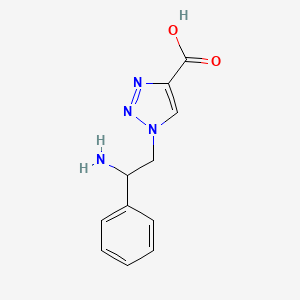

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

The compound 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based ε-amino acid derivative. These compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole core .

The Maji and Haldar studies highlight that such triazole derivatives adopt a kink-like conformation in their crystal structures, with perpendicular orientations between aromatic rings (phenyl and triazole) and a 60° angle between the amine and carboxylic acid groups. Intramolecular hydrogen bonds (N–H···N and O–H···O) stabilize this conformation, which may influence biological interactions . Antimicrobial testing reveals broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and pathogenic bacteria (e.g., Vibrio cholerae), with minimal eukaryotic toxicity .

Properties

IUPAC Name |

1-(2-amino-2-phenylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-9(8-4-2-1-3-5-8)6-15-7-10(11(16)17)13-14-15/h1-5,7,9H,6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNBBZVZAMDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a "click chemistry" approach involving the azide-alkyne cycloaddition reaction. The synthesis typically employs copper(II) sulfate pentahydrate as a catalyst along with sodium ascorbate. The resulting structure features a triazole moiety which is crucial for its biological activity.

From X-ray crystallography studies, it has been observed that the compound adopts a kink-like conformation where the phenyl and triazole rings are oriented perpendicularly to one another, maintaining an angle of approximately 60° between the amine and carboxylic acid groups .

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated against various Gram-positive and Gram-negative bacteria. Notably, it exhibits significant antibacterial activity against:

- Bacillus subtilis

- Vibrio cholerae

The MIC values determined through liquid culture tests were found to be approximately 59.5 µg/mL for both bacterial strains .

Agar Diffusion Test

In agar diffusion assays, the compound demonstrated substantial inhibition zones against the aforementioned pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Structure-property relationship studies have indicated that all functional groups present in the molecule play essential roles in enhancing antimicrobial efficacy. The presence of the triazole ring is particularly significant as it facilitates interactions with bacterial targets through hydrogen bonding and π-stacking interactions .

Case Studies and Research Findings

Several studies have been conducted to explore the biological applications of this compound:

- Antimicrobial Studies : A comprehensive study published in 2017 reported on the synthesis and antimicrobial activities of related triazole compounds. It was found that modifications to the amino acid structure could lead to enhanced antimicrobial properties against various pathogens .

- Mechanism of Action : Further investigations into the mechanism of action revealed that treatment with 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid resulted in morphological changes in bacterial cells, suggesting a disruption in cellular integrity as a potential mechanism for its antibacterial effects .

- Comparative Studies : Comparative studies with other triazole derivatives have shown that this compound exhibits superior antimicrobial properties relative to some traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

The compound has been reported to exhibit significant antimicrobial activity against a range of bacteria. A study demonstrated that 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid was synthesized using click chemistry and showed effectiveness against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Vibrio cholerae. The minimum inhibitory concentration (MIC) for these pathogens was determined to be 59.5 µg/ml, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid

| Bacteria | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

Anti-inflammatory Properties

Research has indicated that triazole derivatives can act as cytokine inhibitors. The compound's structure allows it to modulate inflammatory processes by inhibiting the production of cytokines involved in various diseases. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Drug Development and Synthesis

The versatility of the triazole moiety in medicinal chemistry has led to the exploration of this compound as a scaffold for drug development. Its ability to form stable complexes with various biological targets opens avenues for creating new pharmaceuticals.

Case Study: Synthesis and Characterization

A detailed study on the synthesis of related triazole compounds demonstrated the efficacy of regioselective reduction methods that could be applied to modify the structure of 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid for enhanced bioactivity. Techniques such as NMR spectroscopy were utilized to elucidate the structures of synthesized products .

Potential in Vaccine Development

Recent innovations have explored the use of triazole-tethered compounds as vaccine adjuvants. Specifically, conjugates based on triazoles have been investigated for their ability to enhance immune responses when used alongside antigens . This application highlights the compound's potential role in immunology and vaccine formulation.

Chemical Reactions Analysis

2.1. Carboxylic Acid Transformations

The -COOH group undergoes typical acid-derived reactions:

2.2. Amine Group Reactivity

The primary amine (-NH₂) on the phenylethyl side chain participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetylated product (Yield: 88%) .

-

Schiff Base Formation : Reaction with aromatic aldehydes → imine derivatives (Yield: 65–80%) .

Regioselective Modifications

The triazole ring’s C(4) and C(5) positions exhibit distinct reactivity:

3.1. Reduction of Ester Derivatives

Sodium borohydride (NaBH₄) selectively reduces C(5) esters over C(4) esters in triazole diesters (Table 1) .

Table 1 : Regioselective reduction of triazole diesters with NaBH₄

| Substrate | Product | Time (h) | Equiv. NaBH₄ | Yield |

|---|---|---|---|---|

| Dimethyl 1-(2-oxoethyl)-triazole-4,5-dicarboxylate | Methyl 5-(hydroxymethyl)-triazole-4-carboxylate | 2.5 | 5 | 75% |

| Diethyl 1-(aryl)-triazole-4,5-dicarboxylate | Ethyl 5-(hydroxymethyl)-triazole-4-carboxylate | 3–10.5 | 5–21 | 53–80% |

3.2. Electrophilic Substitution

The triazole ring’s electron-deficient C(4) position undergoes halogenation (e.g., Br₂ in acetic acid) to yield 4-bromo derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

-

Photodegradation : UV exposure in aqueous solution leads to ring-opening via C-N bond cleavage .

Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- Click Chemistry Dominance: CuAAC is the preferred method for synthesizing amino- or aryl-substituted triazoles due to high regioselectivity and efficiency .

- Functional Group Impact : Carboxylic acid groups enhance water solubility and metal-binding capacity, while amide or ester derivatives (e.g., ) are tailored for specific targets like enzyme inhibition .

Physicochemical Properties

Crystallographic Features

- 1-(2-Aminophenyl)-...: Kink-like conformation with intramolecular hydrogen bonds (N–H···N: 2.09 Å; O–H···O: 1.82 Å).

- 1-(4-Ethoxyphenyl)-5-formyl-... : Exhibits ring-chain tautomerism, with 20% existing as a cyclic hemiacetal. This dynamic equilibrium may influence reactivity in synthetic applications .

Antimicrobial Activity

- 1-(2-Aminophenyl)-...: MIC (Minimum Inhibitory Concentration): 8–16 µg/mL against Vibrio cholerae . Mechanism: Disrupts bacterial membrane integrity and DNA binding, confirmed via dye-binding assays and electron microscopy .

- Comparison to Other Triazoles :

Preparation Methods

Preparation of 2-Aminophenyl Azide

The azide precursor is synthesized from 2-aminophenyl derivatives through a multi-step process:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1. Preparation of 2-pthalimidonitrobenzene | Phthalic anhydride + 2-nitroaniline, heated at 215°C for 2 h, followed by reflux in glacial acetic acid | Formation of phthalimide-protected nitrobenzene derivative | 72% |

| 2. Reduction to 2-phthalimidoaniline | 2-pthalimidonitrobenzene + Fe powder, reflux in acetone/glacial acetic acid/water for 8 h | Reduction of nitro to amine | 74% |

| 3. Formation of 2-phthalimidophenyl azide | Conversion of phthalimidoaniline to azide derivative (details not fully specified) | Azide functionalization | - |

| 4. Deprotection and formation of 2-aminophenyl azide | Treatment with hydrazine hydrate in methanol, followed by aqueous NaOH extraction and organic phase separation | Removal of phthalimide protecting group to yield free amine azide | - |

This multi-step sequence yields the key azide intermediate necessary for the CuAAC reaction.

Preparation of Propiolic Acid (Alkyne Component)

Propiolic acid, a terminal alkyne bearing a carboxylic acid group, is commercially available or can be synthesized by known methods. It serves as the alkyne partner in the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring formation is achieved by the CuAAC reaction between 2-aminophenyl azide and propiolic acid under mild conditions:

| Component | Amount | Solvent | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 2-aminophenyl azide | 10 mmol | Ethanol/water (1:1) | CuSO4 (0.05 mmol) + sodium ascorbate (0.2 mmol) | Stirring at room temperature, 12 h | 78% | Reaction under aluminum foil to prevent light degradation; product purified by column chromatography |

Mechanism highlights:

- Cu(I) catalyzes the formation of copper acetylide intermediate from propiolic acid

- Azide is activated by coordination to Cu(I)

- Cycloaddition proceeds regioselectively to form 1,4-disubstituted 1,2,3-triazole

- The reaction is highly efficient and proceeds under mild aqueous conditions.

Characterization Data of the Product

The product 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid is characterized by:

| Technique | Data |

|---|---|

| 1H NMR (DMSO-d6, 400 MHz) | δ 8.92 (s, 1H, triazole CH), 7.24–7.21 (m, 2H, aromatic), 6.92–6.90 (d, J=8 Hz, 1H, aromatic), 6.69–6.66 (t, J=6 Hz, 1H, aromatic), 5.40 (br, 2H, NH2) |

| 13C NMR (DMSO-d6, 100 MHz) | δ 161.7, 142.9, 139.9, 130.6, 130.08, 126.2, 121.4, 116.6, 115.9 |

These data confirm the successful formation of the triazole ring and the presence of amino and carboxylic acid functional groups.

Alternative Synthetic Approaches and Catalysts

While the above method is the most direct and widely used, other CuAAC variations and catalysts have been reported for related triazole syntheses:

- Use of CuI or Cu(I) complexes as catalysts in organic solvents like DMF or dichloromethane

- Employing sodium ascorbate as a reducing agent to generate Cu(I) in situ from Cu(II) salts

- Use of supramolecular catalysts such as β-cyclodextrin-supported copper(I) for aqueous-phase reactions with excellent regioselectivity and recyclability

- Phenylethynylcopper(I) catalysts for synthesis of triazoles with high yields in mild conditions

These approaches underline the versatility of CuAAC chemistry for preparing triazole-containing compounds, including 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid analogues.

Summary Table of Key Preparation Steps

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Phthalic anhydride + 2-nitroaniline → 2-pthalimidonitrobenzene | Heat 215°C, 2 h; reflux in glacial acetic acid | 72% | Formation of protected nitro intermediate |

| 2 | Reduction with Fe powder → 2-phthalimidoaniline | Reflux 8 h in acetone/acetic acid/water | 74% | Nitro to amine reduction |

| 3 | Azide formation and deprotection → 2-aminophenyl azide | Hydrazine hydrate in methanol, NaOH extraction | - | Key azide intermediate |

| 4 | CuAAC: 2-aminophenyl azide + propiolic acid | CuSO4 + sodium ascorbate, EtOH/H2O, RT, 12 h | 78% | Formation of target triazole acid |

Q & A

Q. What are the recommended synthetic routes for 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or condensation of precursors like phenylalkylamines with triazole intermediates. For example, analogous compounds (e.g., 5-methyl-1-phenyl-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . To optimize yields:

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Employ catalysts like EDCI/HOBt for coupling steps .

- Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess chromatographic purity (>95% recommended).

- Structural Confirmation :

- 1H/13C NMR : Analyze peak splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid protons at δ 12–14 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1450 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar Solvents : DMSO or DMF for initial dissolution due to the carboxylic acid and triazole moieties.

- Aqueous Buffers : Test solubility in phosphate-buffered saline (pH 7.4) with co-solvents (e.g., 10% ethanol) for biological assays.

- Low-Solubility Cases : Use sonication or lipid-based nanoemulsions for hydrophobic analogs .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to GHS Category 2B compounds) .

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model protonation states of the carboxylic acid and triazole groups.

- pKa Prediction : Tools like MarvinSketch or ACD/Labs predict ionization behavior (e.g., carboxylic acid pKa ~2.5–3.5, amino group pKa ~9–10).

- Reaction Pathway Simulation : Apply ICReDD’s reaction path search methods to explore degradation or tautomerization pathways .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition assays?

- Methodological Answer :

- Analog Synthesis : Modify the phenyl or triazole substituents (e.g., halogenation, methylation) and compare bioactivity .

- Enzyme Kinetics : Perform Michaelis-Menten assays with target enzymes (e.g., COX-2 or kinases) to determine IC50 values.

- Molecular Docking : Use AutoDock Vina or Schrödinger to map binding interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. How can contradictory data from synthetic yields or spectroscopic analyses be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions with strict stoichiometric control (e.g., via Schlenk lines) and characterize byproducts via GC-MS .

- NMR Ambiguities : Assign peaks using 2D NMR (e.g., HSQC, HMBC) or compare with computed chemical shifts (e.g., ACD/NMR Workbook) .

- Cross-Validation : Combine experimental data with theoretical calculations (e.g., IR frequencies from DFT) .

Q. What advanced techniques optimize reaction scalability for this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., temperature, catalyst loading) .

Key Data Contradictions and Resolutions

- Synthetic Yield Variability : reports yields ranging from 58–76% for similar triazole derivatives, influenced by steric hindrance from substituents. Reproducibility requires strict control of reaction time and purification methods .

- Spectroscopic Assignments : In , computed NMR shifts for pyrazole derivatives differed <0.5 ppm from experimental values, validating hybrid experimental-theoretical approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.